Isotadeonal
Overview
Description
Isotadeonal is a drimane sesquiterpene aldehyde, a type of naturally occurring compound found in various plants. It is known for its biological activities, including antifungal properties. The compound is structurally related to other drimane sesquiterpenes, such as polygodial and warburganal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isotadeonal typically involves the oxidation of methyl (±)-9-epidrimenate with selenium dioxide at the C-12 position to yield an aldehyde ester. The aldehyde group is then protected by forming an acetal, and the methoxycarbonyl group is transformed into a formyl group. Hydrolysis of the acetal group ultimately gives this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Isotadeonal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other drimane sesquiterpenes, such as warburganal.
Reduction: Reduction of this compound with sodium borohydride in methanol yields drimane sesquiterpene alcohols.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of methyl (±)-9-epidrimenate to form this compound.
Reduction: Sodium borohydride in methanol is used for the reduction of this compound to drimane sesquiterpene alcohols.
Major Products Formed
Warburganal: Formed through the oxidation of this compound.
Drimane Sesquiterpene Alcohols: Formed through the reduction of this compound.
Scientific Research Applications
Isotadeonal has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Antifungal Activity: This compound has been shown to exhibit fungistatic and fungicidal activities against various Candida species.
Drug Development: The compound serves as a valuable molecular scaffold for developing more potent antifungal drugs with fewer side effects.
Biotransformation Studies: This compound is used in biotransformation studies to produce novel drimane sesquiterpenoids with specific chemical functionalities.
Mechanism of Action
The mechanism of action of isotadeonal involves the inhibition of the enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol synthesis in fungi. By binding to the catalytic pocket of this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Polygodial: Another drimane sesquiterpene aldehyde with antifungal properties.
Warburganal: A compound structurally related to isotadeonal, formed through its oxidation.
Drimenol: A drimane sesquiterpene alcohol obtained by the reduction of this compound.
Uniqueness
This compound is unique due to its specific configuration and the ability to serve as a precursor for other biologically active drimane sesquiterpenes. Its non-pungent nature compared to polygodial makes it a more attractive candidate for drug development .
Properties
IUPAC Name |
(4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUJOFIHHNCSV-RGPPAHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C(C2C=O)C=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-39-8 | |
Record name | Isotadeonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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